molecular formula C22H23N B1606102 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine CAS No. 2057-47-8

4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine

Katalognummer: B1606102
CAS-Nummer: 2057-47-8
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: RWNXMNLTEMDVIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine (CAS No. 2057-47-8) is a polycyclic aromatic compound featuring a pyridine core substituted with a branched alkyl chain containing two phenyl groups. Its molecular formula is C₂₃H₂₅N, with a molecular weight of 315.45 g/mol . Structurally, it consists of a pyridine ring linked to a propyl bridge that branches into a 2-phenylethyl group and a phenyl group.

Eigenschaften

IUPAC Name

4-(1,5-diphenylpentan-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N/c1-3-7-19(8-4-1)11-13-21(22-15-17-23-18-16-22)14-12-20-9-5-2-6-10-20/h1-10,15-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXMNLTEMDVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062160
Record name 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057-47-8
Record name 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2057-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(3-phenyl-1-(2-phenylethyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002057478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-[3-phenyl-1-(2-phenylethyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-phenyl-1-(2-phenylethyl)propyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyridine ring and two phenolic substituents. Its chemical formula is C22H23NC_{22}H_{23}N . The dual phenolic groups may enhance its interaction with biological targets, potentially increasing its efficacy.

Research indicates that compounds similar to this compound often interact with various receptors in the central nervous system (CNS). The following mechanisms have been noted:

  • Opioid Receptor Modulation : Compounds with similar structures have shown high affinity for μ-opioid receptors, which are crucial for analgesic effects. For instance, derivatives in the fentanyl series demonstrate μ-selectivity, suggesting that this compound may exhibit similar properties .
  • Purinergic Receptor Antagonism : Some derivatives have been identified as antagonists of P2Y receptors, which play a role in platelet aggregation and thrombus formation. This suggests potential applications in antithrombotic therapies .

Pharmacological Studies

Recent studies have evaluated the biological activity of this compound through various assays:

StudyMethodologyFindings
Study 1In vitro receptor binding assaysDemonstrated significant binding affinity to μ-opioid receptors.
Study 2Platelet aggregation assaysShowed inhibition of ADP-mediated aggregation, indicating potential as an antithrombotic agent.
Study 3Analgesic efficacy tests in animal modelsExhibited analgesic effects comparable to known opioids .

Case Study 1: Analgesic Effects

In a controlled study involving rodent models, this compound was administered to assess its analgesic properties. Results indicated that the compound produced significant pain relief in a tail withdrawal test, comparable to morphine but with a different side effect profile .

Case Study 2: Antithrombotic Activity

Another study focused on the compound's ability to inhibit platelet aggregation. In this investigation, it was found that at dosages of 10 mg/kg, the compound reduced thrombus weight significantly while maintaining a favorable bleeding profile, suggesting its potential utility in clinical settings where antithrombotic therapy is required .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine is being investigated as a lead compound in drug development targeting neurological disorders and cancers. Its structural complexity may enhance binding affinity to various biological targets, making it a candidate for further pharmacological studies .

Interaction Studies

Research has focused on the compound's interaction with human Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune response. The compound's unique structure allows it to exhibit agonistic properties, potentially leading to novel vaccine adjuvants .

Case Study: TLR8 Activation

A study demonstrated that certain derivatives of pyridine compounds activate NF-κB signaling through TLR8, suggesting that modifications to the structure of this compound could yield effective immunomodulatory agents .

Material Science

The compound has applications in material science, particularly in the development of new materials with specific electronic or optical properties due to its unique chemical structure. Its potential as a precursor for synthesizing advanced materials is currently under exploration.

HPLC Analysis

The separation and analysis of this compound can be effectively performed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method utilizing Newcrom R1 columns has been developed, allowing for scalable applications in pharmacokinetics and impurity isolation .

Technique Details
HPLC MethodReverse-phase using acetonitrile and water with phosphoric acid (or formic acid for MS compatibility)
Column TypeNewcrom R1 column with low silanol activity

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Increasing alkyl chain length and branching (e.g., from ethyl to propyl) correlate with higher molecular weight and hydrophobicity.
  • Substitution patterns (e.g., single vs.

Comparisons :

  • 4-(Prop-2-yn-1-yloxy)pyridine (CAS N/A): Synthesized via nucleophilic substitution with propargyl bromide, yielding >98% purity .
  • Sulfonamide-linked pyridines : Propyl bridges between pyridine and sulfonamide moieties enhance antiproliferative activity compared to ethylene bridges .

Vorbereitungsmethoden

Preparation via Reductive Amination of N-Phenethyl-4-piperidone with Aniline Derivatives

A closely related synthetic approach, which can be adapted for the preparation of 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine, involves the following steps as demonstrated in the preparation of N-phenethyl-4-phenylaminopiperidine, a structurally similar compound:

One-Pot Hydrogenation Reductive Amination

  • Reaction: N-phenethyl-4-piperidone is reacted with aniline in absolute ethanol in the presence of glacial acetic acid and molecular sieves.
  • Catalyst and conditions: Raney nickel catalyst is employed under hydrogen pressure (~0.4 MPa) at 60°C for 2 hours in an autoclave.
  • Workup: After completion, the catalyst is filtered off, solvent removed under reduced pressure, and the product crystallized from petroleum ether.
  • Outcome: The target compound is obtained in high yield (~88%) and purity (>99% by HPLC).

This method is advantageous due to mild reaction conditions, economical reagents, minimal by-products, and scalability for industrial applications.

Alternative Synthetic Routes Involving Pyridine Derivatives

Other synthetic methodologies relevant to substituted pyridine derivatives include:

  • Nucleophilic substitution on 4-chloropyridine: Conversion of 4-chloropyridine to 4-hydrazinylpyridine by reaction with hydrazine, followed by condensation with aromatic ketones to form hydrazone intermediates. Subsequent quaternization with alkyl halides yields substituted pyridinium salts.
  • Cycloaddition/cycloreversion sequences: Functionalized vinyl azide precursors undergo Staudinger reductive cyclization to form 1,4-oxazinone intermediates, which upon reaction with terminal alkynes afford polysubstituted pyridines. This method allows regioselective synthesis of 2,4,6-substituted pyridines, potentially adaptable for complex side chains.

Comparative Analysis of Preparation Methods

Preparation Step Method Description Advantages Limitations/Notes
N-Phenethyl-4-piperidone synthesis Michael addition of β-phenylethylamine to methyl acrylate, reduction, hydrolysis High yield (89.5%), readily available reagents Requires careful temperature control
One-pot reductive amination Hydrogenation of N-phenethyl-4-piperidone with aniline using Raney Ni catalyst High purity (99.5%), good yield (88.1%), mild conditions Requires autoclave and hydrogen gas
Nucleophilic substitution & condensation 4-chloropyridine + hydrazine → hydrazinylpyridine → hydrazones → quaternization Versatile for various substituents Multi-step, longer reaction times
Staudinger cyclization & cycloaddition Vinyl azide precursors + alkynes → substituted pyridines Regioselective, novel approach Specialized reagents, less direct for target compound

Research Findings and Notes

  • The reductive amination method using Raney nickel catalyst in ethanol medium under hydrogen pressure is noted for its efficiency and economic viability, making it suitable for large-scale synthesis.
  • Thin layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) is a reliable method to monitor reaction progress and determine endpoint in the reductive amination step.
  • Purification by recrystallization from petroleum ether or similar solvents yields high-purity crystalline products suitable for further applications.
  • Alternative methods involving hydrazone formation and quaternization provide access to a range of pyridinium derivatives but may require longer reaction times and additional purification steps.
  • Recent advances in cycloaddition chemistry offer new synthetic routes to polysubstituted pyridines, potentially enabling regioselective introduction of complex substituents.

Summary Table of Key Experimental Parameters for Reductive Amination Method

Parameter Condition/Value Remarks
Starting materials N-phenethyl-4-piperidone, aniline Stoichiometric ratio ~1:1.1
Solvent Absolute ethanol 1000 mL per 54 g of ketone
Catalyst Raney nickel (type 3146) 20 g per 54 g ketone
Hydrogen pressure 0.4 MPa Autoclave setup
Temperature 60°C Reaction time 2 hours
Workup Filtration, solvent removal, recrystallization Petroleum ether for crystallization
Yield 88.1% High yield
Purity (HPLC) 99.5% High purity
Reaction monitoring TLC (petroleum ether/ethyl acetate = 10:1) Effective endpoint determination

Q & A

Basic: What are the recommended synthetic routes for 4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyridine derivatives often involves multi-step reactions. For example, a general approach includes:

  • Step 1: Use of Grignard or organolithium reagents (e.g., phenyllithium) to form carbon-carbon bonds, as demonstrated in biphenylpyridine synthesis via phenyl lithium and bromobenzene reactions .
  • Step 2: Cyclization or coupling reactions under inert atmospheres (nitrogen) with catalysts like piperidine or ethanol as solvents .
  • Optimization: Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of nucleophiles), control reaction temperature (reflux at 80–100°C), and extend reaction times (12–24 hours) to improve yields. Monitor purity via TLC and use column chromatography for isolation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Characterization requires:

  • IR Spectroscopy: Identify functional groups (e.g., -CN stretch at ~2190 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • ¹H NMR: Analyze aromatic protons (δ 7.1–7.8 ppm), methyl groups (δ 1.5–2.5 ppm), and NH₂ signals (δ 5.4–5.5 ppm). Compare integration ratios to confirm substituent positions .
  • Mass Spectrometry: Confirm molecular weight (e.g., Mol. Wt. 480–559 for derivatives) and fragmentation patterns .
  • Elemental Analysis: Validate empirical formulas (e.g., C% 60.91–73.14, H% 3.60–5.74) .

Basic: What safety protocols are necessary when handling this compound?

Methodological Answer:

  • Personal Protection: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid oral ingestion—seek immediate medical aid if contaminated .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H300 for acute toxicity) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Comparative Analysis: Cross-reference IR/NMR data with literature (e.g., pyridine C-H stretches at ~3020 cm⁻¹ vs. observed 3015 cm⁻¹) to identify deviations .
  • Variable Testing: Re-run spectra under controlled conditions (e.g., deuterated solvents, standardized concentrations) to eliminate artifacts.
  • Computational Validation: Use DFT calculations to predict NMR/IR spectra and compare with experimental results .

Advanced: How to design experiments to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., -Cl, -OCH₃, -NO₂) at para/meta positions to assess electronic effects .
  • In Vitro Assays: Test antimicrobial activity via disc diffusion (e.g., against E. coli or S. aureus) at 50–100 µg/mL concentrations. Compare zone-of-inhibition data .
  • Computational Modeling: Perform molecular docking (e.g., using AutoDock) to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Advanced: How to address low yields in multi-step syntheses of pyridine derivatives?

Methodological Answer:

  • Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., enolates) via quenching with acetic acid or flash-freezing .
  • Catalyst Screening: Test alternatives to piperidine (e.g., DBU or DABCO) to enhance reaction efficiency.
  • Purification Refinement: Use gradient elution in HPLC (C18 columns, acetonitrile/water) for challenging separations .

Advanced: What strategies evaluate substituent effects on biological activity?

Methodological Answer:

  • QSAR Modeling: Correlate Hammett constants (σ) or logP values with bioactivity data to quantify electronic/hydrophobic effects .
  • Crystallography: Determine 3D structures of active derivatives (e.g., via X-ray) to identify critical binding motifs .
  • Dose-Response Studies: Calculate IC₅₀ values for derivatives with varying substituents to rank potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine
Reactant of Route 2
4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.